1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione

Lipophilicity Membrane permeability Drug design

Generic N-benzyl isatins introduce batch-to-batch variability that undermines kinase SAR reproducibility. This 2,4-dimethylbenzyl isatin solves that problem with a single, defined substitution pattern. - Unique 2,4-dimethyl steric/electronic profile cannot be replicated by unsubstituted or mono-methyl analogs; switching compounds may shift logP >1 unit and alter selectivity. - Elevated logP (3.28) enhances passive membrane permeability, making it a superior scaffold for cell-permeable kinase inhibitor libraries. - Synthesized via high-yielding single-step N-alkylation; supplied as a lead-like fragment (MW 265 Da) with consistent quality, ideal for parallel library production and fragment-based discovery.

Molecular Formula C17H15NO2
Molecular Weight 265.31g/mol
CAS No. 406477-11-0
Cat. No. B346134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione
CAS406477-11-0
Molecular FormulaC17H15NO2
Molecular Weight265.31g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C
InChIInChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3
InChIKeyUGSBJLDUKBYYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione (CAS 406477-11-0): Chemical Identity and Core Properties


1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione is an N‑benzylated isatin (indole‑2,3‑dione) derivative in which the indole nitrogen carries a 2,4‑dimethylbenzyl substituent [1]. The compound possesses a molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g·mol⁻¹ . It is cataloged as a synthetic building block for medicinal chemistry programs and is listed under the MFCD identifier MFCD03835590 . Calculated physicochemical properties include a logP of 3.28 and a logSW of –3.77, indicative of pronounced lipophilicity and limited aqueous solubility .

N‑benzyl isatin building block with 2,4‑dimethyl substitution pattern
High predicted lipophilicity supports membrane‑permeability research context
Low predicted aqueous solubility guides DMSO stock preparation and vehicle selection

Why Generic N‑Benzyl Isatins Cannot Substitute for 1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione


N‑Benzyl isatins constitute a broad class of indole‑2,3‑dione derivatives that are widely used as synthetic intermediates and pharmacophore scaffolds [1]. However, the position and number of methyl groups on the benzyl ring exert a profound influence on lipophilicity, metabolic stability, and target‑binding geometry [2]. The 2,4‑dimethyl substitution pattern present in 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione imparts a distinct steric bulk and electronic environment that cannot be replicated by the unsubstituted benzyl, 4‑methylbenzyl, or 2‑methylbenzyl analogs. Consequently, replacing this compound with a structurally similar but differently substituted N‑benzyl isatin may alter logP by more than one unit, change aqueous solubility by >10‑fold, and shift the selectivity profile across kinase or protease targets .

This Compound
Generic N‑Benzyl Isatins
2,4‑dimethylbenzyl N‑substituent
Variable or absent methyl groups; substitution differences may shift logP and solubility substantially
Consistent substitution pattern for reproducible SAR
Different benzyl substitution can alter target binding geometry and kinase selectivity profile
Electron‑rich indole core without halogen at C‑5
Analog with halogen or other substituents may change metabolic soft‑spot availability and protein interactions

Quantitative Differentiation Evidence for 1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione


Lipophilicity (ClogP) Advantage Over Unsubstituted Isatin

The target compound exhibits a calculated logP of 3.28, which is approximately 2.5 log units higher than that of the parent scaffold 1H‑indole‑2,3‑dione (isatin, measured logP ≈ 0.83) . This substantial increase in lipophilicity is primarily driven by the 2,4‑dimethylbenzyl N‑substituent and is expected to enhance passive membrane permeability by roughly 300‑fold according to the empirical relationship between logP and Papp in Caco‑2 monolayers [1].

Lipophilicity vs. Isatin
Cross-study comparable
ClogP 3.28 vs. isatin logP 0.83\aΔ ≈ +2.45 (~300‑fold predicted permeability increase)
Reported higher lipophilicity may support cell permeability context
Calculated vs. experimental logP; validate under assay conditions
Lipophilicity Membrane permeability Drug design

Aqueous Solubility Constraint Guides Vehicle Selection

The predicted logSW of –3.77 indicates an aqueous solubility of approximately 45 µM (≈12 µg·mL⁻¹) . This is markedly lower than the solubility of the parent isatin (>1 mg·mL⁻¹) and places the compound in the ‘low solubility’ category according to the BCS/DCS classification frameworks [1]. Consequently, DMSO stock solutions are recommended for in vitro assays, and solubility‑enhancing excipients (e.g., cyclodextrins, PEG‑400) are required for in vivo dosing.

Aqueous Solubility
Cross-study comparable
Predicted logSW –3.77 (~45 µM)\a~190‑fold lower than isatin
Low solubility informs DMSO stock and vehicle selection
Predicted value; experimental determination advised
Aqueous solubility Formulation DMSO stock

Steric and Electronic Differentiation from 5‑Chloro Analog

The 5‑chloro‑1‑(2,4‑dimethylbenzyl)‑1H‑indole‑2,3‑dione (CAS 689759‑63‑5) is a closely related analog that incorporates an electron‑withdrawing chlorine at the indole 5‑position [1]. The chlorine atom reduces the electron density of the indole ring, altering both reactivity toward nucleophiles and hydrogen‑bonding capacity at C‑5. The parent compound (406477‑11‑0) lacks this substituent, retaining a higher electron density on the indole core, which can favor different metabolic pathways (e.g., CYP‑mediated oxidation at C‑5) and different protein‑binding interactions [2].

5‑Cl Analog Differentiation
Class-level inference
Target: no C‑5 substituent, electron‑rich indole\a5‑Cl analog: σₚ = +0.23, electron‑withdrawing
Absence of Cl may differentiate CYP interaction and protein binding context
Electronic differences inferred from Hammett constants
SAR Halogen substitution Electron‑withdrawing group

Building‑Block Utility: Synthetic Tractability Compared to Complex Isatin Derivatives

1‑(2,4‑Dimethylbenzyl)‑1H‑indole‑2,3‑dione is commercially cataloged as a building block (ChemDiv BB17‑2359) and can be synthesized in excellent yields (~95%) via simple N‑alkylation of isatin with 2,4‑dimethylbenzyl halide under basic conditions [1]. This contrasts with more complex isatin derivatives bearing additional substituents on the indole ring (e.g., 5‑bromo, 6‑nitro), which require multi‑step synthesis and often give lower overall yields. The compound’s two rotatable bonds and relatively low molecular weight (265 Da) further favor its use in fragment‑based or parallel library synthesis .

Synthetic Tractability
Supporting evidence
Single-step N‑alkylation ~95% yield; MW 265, 2 rotatable bonds\avs. multi‑step synthesis of complex isatins
Reported efficient synthesis may support library production and SAR workflows
Commercial building block; verify batch purity
Synthetic intermediate N‑alkylation Building block

Optimal Research and Procurement Scenarios for 1-(2,4-Dimethylbenzyl)-1H-indole-2,3-dione


Medicinal Chemistry SAR Campaigns Targeting Intracellular Kinases

The elevated logP (3.28) of 1‑(2,4‑dimethylbenzyl)‑1H‑indole‑2,3‑dione enhances passive membrane permeability, making it a suitable scaffold for developing cell‑permeable kinase inhibitors . Its isatin core can form hinge‑region hydrogen bonds with the kinase ATP‑binding pocket, while the 2,4‑dimethylbenzyl group occupies a hydrophobic back pocket, a binding mode that cannot be achieved with smaller N‑substituents. Use this compound as a starting point for SAR libraries when intracellular target engagement is a primary screening endpoint.

Building Block for Parallel Library Synthesis

The compound is commercially available (ChemDiv BB17‑2359) and synthesized via a high‑yielding single‑step N‑alkylation . Its two rotatable bonds and moderate molecular weight (265 Da) align with lead‑like property guidelines, making it ideal for fragment‑based drug discovery and parallel library production. Procurement of this specific building block, rather than a generic N‑benzyl isatin, ensures batch‑to‑batch consistency in the 2,4‑dimethyl substitution pattern, which is critical for reproducible SAR.

Negative Control for 5‑Substituted Isatin Analog Studies

Because 1‑(2,4‑dimethylbenzyl)‑1H‑indole‑2,3‑dione lacks the 5‑chloro or 5‑bromo substituent found in many bioactive isatin derivatives, it serves as an appropriate negative control in experiments designed to probe the contribution of indole C‑5 substitution to target binding, metabolic stability, or cytotoxicity [1]. Its use allows researchers to deconvolute the steric/electronic effects of the N‑benzyl group from those of the indole ring substituents.

Formulation‑Guided In Vivo Pharmacology

The compound’s low aqueous solubility (logSW –3.77, ≈45 µM) mandates the use of solubility‑enhancing vehicles such as 10% DMSO / 40% PEG‑400 / saline for intraperitoneal or oral administration . Procurement teams should note that the compound requires DMSO‑compatible storage and handling; sourcing from vendors that provide pre‑formulated DMSO stock solutions can reduce inter‑lab variability in in vivo pharmacokinetic studies.

Application
Selection Property
Validation Focus
Intracellular kinase inhibitor SAR
Lipophilic isatin scaffold with 2,4‑dimethylbenzyl group
Membrane permeability and kinase binding assessment
Parallel library synthesis
High‑yield single‑step building block
Batch consistency and synthetic reproducibility
Control for 5‑substituted isatin analog studies
No indole C‑5 substituent
Deconvolution of N‑benzyl and ring‑substituent effects
Formulation‑guided in vivo studies
Low aqueous solubility profile
Vehicle compatibility and precipitation control
Quote Request

Request a Quote for 1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.